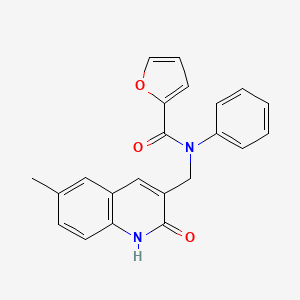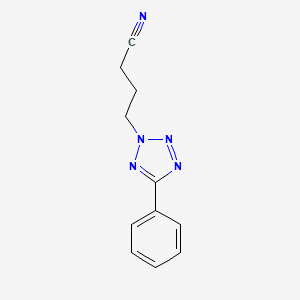
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile, also known as PTB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. PTB is a tetrazole-based compound that has been synthesized using different methods.
Mecanismo De Acción
The mechanism of action of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile is not well understood. However, studies have suggested that this compound may exert its biological activity through the inhibition of enzymes, such as cyclooxygenase-2 (COX-2) and phosphodiesterase-4 (PDE4).
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative stress. In vivo studies have shown that this compound can reduce tumor growth and improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, this compound also has some limitations, including its low solubility in water and its potential to form aggregates in solution.
Direcciones Futuras
There are several future directions for the study of 4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile. One direction is to further investigate the mechanism of action of this compound and its potential targets in different biological systems. Another direction is to explore the potential applications of this compound in the synthesis of new materials and in analytical chemistry. Additionally, more studies are needed to determine the optimal conditions for the synthesis of this compound and its derivatives.
Métodos De Síntesis
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile can be synthesized using different methods, including a one-pot synthesis method, a microwave-assisted synthesis method, and a solvent-free synthesis method. The one-pot synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile in the presence of a base and a solvent. The microwave-assisted synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile in the presence of a catalyst and a solvent under microwave irradiation. The solvent-free synthesis method involves the reaction of 5-phenyl-1H-tetrazole and butanenitrile under solvent-free conditions.
Aplicaciones Científicas De Investigación
4-(5-phenyl-2H-1,2,3,4-tetrazol-2-yl)butanenitrile has been studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, this compound has been studied as a potential drug candidate for the treatment of cancer, inflammation, and neurodegenerative diseases. In material science, this compound has been studied for its potential applications in the synthesis of new materials, such as metal-organic frameworks. In analytical chemistry, this compound has been studied for its potential applications in the detection of metal ions.
Propiedades
IUPAC Name |
4-(5-phenyltetrazol-2-yl)butanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5/c12-8-4-5-9-16-14-11(13-15-16)10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBUBMOIYOYKKKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(N=N2)CCCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

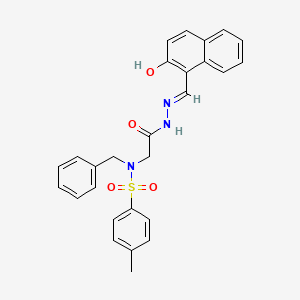
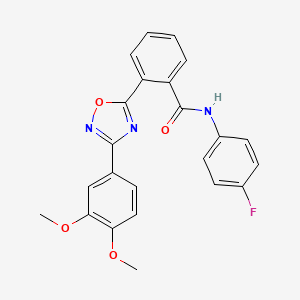
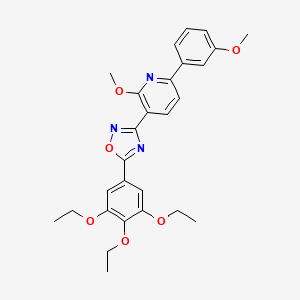
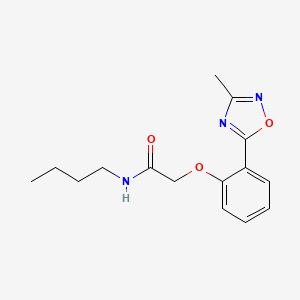
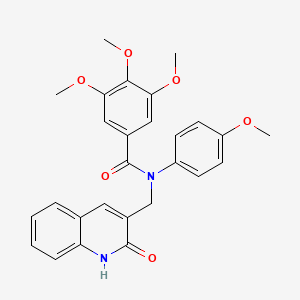
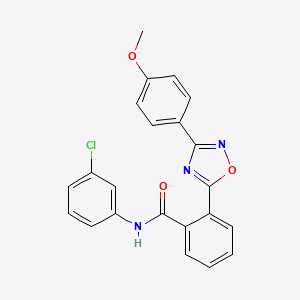
![4-((7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-4-oxobutanoic acid](/img/structure/B7717081.png)
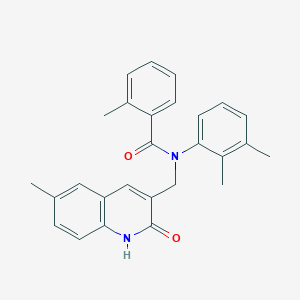


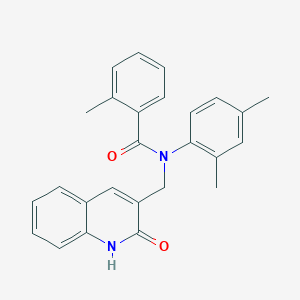
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7717122.png)
